molecular formula C10H12N2O B2649770 (2,3-Dimethyl-2H-indazol-7-yl)methanol CAS No. 1341039-35-7

(2,3-Dimethyl-2H-indazol-7-yl)methanol

Cat. No.: B2649770
CAS No.: 1341039-35-7
M. Wt: 176.219
InChI Key: UWIPNBHIBVCAHD-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Materials Science Research

Nitrogen-containing heterocycles, often called aza-heterocycles, are a pivotal class of organic compounds, distinguished by a ring structure containing at least one nitrogen atom. researchgate.net Their prevalence is notable in natural products, pharmaceuticals, agrochemicals, and functional materials. researchgate.net In medicinal chemistry, these compounds are of paramount importance; it is estimated that over 75% of drugs approved by the FDA feature a nitrogen-containing heterocyclic moiety. nih.gov The ability of the nitrogen atoms within these structures to form hydrogen bonds with biological targets makes them highly significant in drug design and development. nih.gov

Beyond pharmaceuticals, nitrogen heterocycles play a crucial role in materials science. They are utilized as building blocks for functional materials such as conducting polymers and dyes. austinpublishinggroup.com The capacity of these compounds to bond with metals and act as ligands has led to their use in creating multifunctional polymers with diverse applications, including hydrogels for bioactive purposes. whiterose.ac.uk Furthermore, their unique electronic properties are harnessed in the development of organic semiconductors for applications like organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). whiterose.ac.uk They also serve as effective corrosion inhibitors for metals and alloys, a critical application in various industries. whiterose.ac.uk In synthetic chemistry, their versatility is unmatched, serving as key intermediates, catalysts, and versatile building blocks for constructing complex molecules. researchgate.netaustinpublishinggroup.com

Historical Context and Evolution of Indazole Chemistry Research

The history of indazole chemistry dates back to the 19th century, with the first synthesis reported in 1863 by the German chemist Adolf von Baeyer. nih.gov Emil Fischer later defined indazole as a pyrazole (B372694) ring fused to a benzene (B151609) ring. rsc.orgnih.gov Early research focused on the fundamental synthesis and characterization of this novel heterocyclic system.

Over the decades, research has evolved significantly, driven by the discovery of the diverse biological activities associated with indazole derivatives. austinpublishinggroup.comnih.gov The indazole nucleus is now recognized as a "privileged structure" and an important pharmacophore in medicinal chemistry, as it is found in a variety of therapeutic drugs. rsc.org This has spurred extensive investigation into developing novel synthetic methodologies to access structurally diverse indazole derivatives. austinpublishinggroup.comnih.gov While rare in nature, with only a few natural products like Nigellicine, Nigeglanine, and Nigellidine identified, the synthetic versatility of the indazole scaffold has made it a central focus in modern drug discovery and development programs. rsc.orgresearchgate.net

Structural Features and Electronic Properties of the Indazole Nucleus in Academic Investigations

Indazole, also known as benzpyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. researchgate.netijsdr.org The core structure possesses the molecular formula C₇H₆N₂. austinpublishinggroup.com A key characteristic of the indazole nucleus is its annular tautomerism, stemming from the position of the hydrogen atom on one of the two nitrogen atoms. researchgate.net It can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer generally being the most stable. austinpublishinggroup.comnih.govresearchgate.net

The indazole ring system is planar and aromatic, containing ten π electrons delocalized across the bicyclic structure. researchgate.netresearchgate.net This aromaticity contributes to its relative stability. From an electronic standpoint, indazole is an amphoteric molecule; it can be protonated to form an indazolium cation or deprotonated to yield an indazolate anion. researchgate.net The corresponding pKa values are approximately 1.04 for the indazolium/indazole equilibrium and 13.86 for the indazole/indazolate equilibrium. researchgate.net Quantum chemical studies have been performed to understand the relationship between the electronic structure of indazole derivatives and their activities. organic-chemistry.org The ability to functionalize the indazole core at various positions allows for the fine-tuning of its steric and electronic properties, making it a versatile scaffold for academic and industrial research. researchgate.net

Overview of Research Approaches for Indazole Derivatives

The significant biological and medicinal properties of indazoles have catalyzed extensive research into developing efficient synthetic routes to its derivatives. austinpublishinggroup.comnih.gov Methodologies exist for the synthesis of both 1H- and 2H-indazole derivatives, often focusing on regioselective control. researchgate.net

Common strategies for constructing the indazole scaffold include:

Cycloaddition Reactions: The [3+2] cycloaddition of arynes and α-diazocarbonyl compounds is a powerful method for forming the indazole ring. nih.gov

Reductive Cyclization: One-pot procedures involving the reductive cyclization of ortho-imino-nitrobenzene substrates, generated via condensation, provide a mild and efficient route to 2H-indazoles. rsc.org

Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular C-H amination and other cross-coupling reactions are frequently employed to construct the indazole core and to functionalize it. rsc.org Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have also proven effective for synthesizing 2H-indazoles. rsc.org

C-H Functionalization: Late-stage functionalization of the pre-formed indazole ring via C-H activation is an increasingly popular strategy for creating molecular diversity, allowing for modifications at positions such as C3. researchgate.net

These varied synthetic approaches provide chemists with a robust toolkit for accessing a wide array of indazole derivatives for further investigation. nih.gov

Research Focus on (2,3-Dimethyl-2H-indazol-7-yl)methanol within the Indazole Class

Within the vast family of indazole derivatives, this compound is a compound of interest primarily for its role as a versatile synthetic intermediate in medicinal chemistry and materials science research. nih.gov Its structure is characterized by a fixed 2H-indazole tautomeric form, with methyl groups at the N-2 and C-3 positions and a hydroxymethyl group at the C-7 position. This specific substitution pattern makes it a valuable and precisely functionalized building block. nih.gov

Research involving this compound centers on leveraging its functional groups for the synthesis of more complex molecules. nih.gov The hydroxymethyl group at the 7-position is a key reactive site that can undergo various chemical transformations. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or reduced to a methyl group using agents like lithium aluminum hydride. nih.gov These transformations enable the creation of a diverse library of 7-substituted 2,3-dimethyl-2H-indazole derivatives, which are crucial for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

The synthesis of this compound itself can be approached through multi-step pathways that allow for controlled introduction of the functional groups. A common strategy involves the regioselective N-methylation of a suitable precursor like 1H-indazole-7-carboxylic acid to ensure the formation of the correct 2-methyl isomer, followed by the reduction of the carboxylic acid to the target primary alcohol. nih.gov

Table 1: Physicochemical Properties of this compound This is an interactive table. Column headers can be clicked to sort the data.

Property Value
CAS Number 1159511-54-2
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol

| InChI Key | ABKJWCWEXIJKDE-UHFFFAOYSA-N |

Table 2: Typical Spectroscopic Data for this compound This table presents expected data based on the compound's structure and data from related analogs. nih.gov

Nucleus / Technique Key Observations
¹H NMR Confirms the presence of two distinct methyl groups, a hydroxymethyl group (CH₂OH), and aromatic protons, with characteristic chemical shifts.
¹³C NMR Validates the carbon skeleton, including the two methyl carbons, the hydroxymethyl carbon, and the carbons of the bicyclic aromatic ring.
2D NMR (COSY, HSQC) Used to elucidate the connectivity between protons and carbons and to confirm the precise assignment of all signals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dimethylindazol-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-9-5-3-4-8(6-13)10(9)11-12(7)2/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIPNBHIBVCAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 2,3 Dimethyl 2h Indazol 7 Yl Methanol

Reactivity of the Indazole Core in (2,3-Dimethyl-2H-indazol-7-yl)methanol

The indazole nucleus, a fusion of benzene (B151609) and pyrazole (B372694) rings, is an aromatic system whose reactivity is influenced by the constituent nitrogen atoms and the substituents on the carbocyclic ring. In the case of the 2,3-dimethyl-2H-indazole scaffold, the C3 position, often susceptible to electrophilic attack in other indazoles, is blocked by a methyl group. chim.it Consequently, reactivity towards electrophiles is directed to the benzene portion of the molecule.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the cumulative directing effects of the substituents: the fused pyrazole ring and the methyl and hydroxymethyl groups. The fused pyrazole ring, particularly in the 2H-indazole tautomer, along with the alkyl and hydroxymethyl groups, are generally considered activating and ortho-, para-directing. libretexts.org

The directing effects of the existing groups on the indazole core are as follows:

Fused Pyrazole Ring: Activates the benzene ring towards electrophilic attack.

3-Methyl Group: A weakly activating, ortho-, para-directing group.

7-Hydroxymethyl Group: A weakly activating, ortho-, para-directing group.

Considering the positions relative to these groups, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions. The C4 position is ortho to the 3-methyl group and meta to the 7-hydroxymethyl group. The C6 position is para to the 3-methyl group and ortho to the 7-hydroxymethyl group. The reinforcing activating effects at these positions make them the most probable sites for substitution. For instance, nitration of certain indazoles has been shown to occur on the benzene ring, although the specific regioselectivity is highly dependent on the existing substituents and reaction conditions. chim.it

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reagent/Reaction Electrophile (E+) Predicted Major Product(s)
HNO₃/H₂SO₄ (Nitration) NO₂⁺ (2,3-Dimethyl-4-nitro-2H-indazol-7-yl)methanol and (2,3-Dimethyl-6-nitro-2H-indazol-7-yl)methanol
Br₂/FeBr₃ (Bromination) Br⁺ (4-Bromo-2,3-dimethyl-2H-indazol-7-yl)methanol and (6-Bromo-2,3-dimethyl-2H-indazol-7-yl)methanol

Nucleophilic Attack and Ring Transformations

Direct nucleophilic aromatic substitution (SNAr) on the indazole core of this compound is generally unfavorable. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically met by the presence of potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group. nih.govlibretexts.orgmasterorganicchemistry.com The subject molecule, however, possesses electron-donating or weakly activating groups (methyl, hydroxymethyl, and the pyrazole ring), rendering the system electron-rich and thus deactivated towards nucleophilic attack. nih.gov

While direct substitution is unlikely, ring transformation reactions have been observed for the 2H-indazole scaffold under specific, often oxidative, conditions. For example, certain 2H-indazoles can undergo skeletal editing and ring-opening reactions mediated by selectfluor or electrochemical methods to yield quinazolinone or azobenzene (B91143) derivatives, respectively. nih.gov These transformations, however, proceed through radical intermediates rather than classical nucleophilic attack and are not considered general reactivity pathways for the indazole core under standard nucleophilic conditions.

Functional Group Transformations at the Methanol (B129727) Moiety

The hydroxymethyl group at the C7 position is a versatile functional handle that can be readily converted into a variety of other functional groups through standard organic transformations.

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl moiety can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to an aldehyde without further oxidation. Reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). The product of this reaction would be 2,3-Dimethyl-2H-indazole-7-carbaldehyde .

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or Jones reagent. This transformation yields 2,3-Dimethyl-2H-indazole-7-carboxylic acid .

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification and etherification reactions to produce a range of derivatives.

Esterification: Esters can be formed by reacting this compound with carboxylic acids or their derivatives. Common methods include the Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) or reaction with more reactive acyl halides or anhydrides in the presence of a base. For example, reaction with acetyl chloride in the presence of pyridine (B92270) would yield (2,3-Dimethyl-2H-indazol-7-yl)methyl acetate (B1210297) . Basic hydrolysis of related indazole esters to their corresponding carboxylic acids has been documented, demonstrating the reversible nature of this transformation. nih.govresearchgate.net

Etherification: Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide). This would produce the corresponding methyl ether, 7-(Methoxymethyl)-2,3-dimethyl-2H-indazole . Alternatively, chemoselective etherification of benzylic-type alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in an alcohol solvent. organic-chemistry.org

Halogenation and Other Derivatizations at the Methanol Carbon

The hydroxyl group can be substituted to introduce halogens or other functional groups, often by first converting it into a better leaving group.

Halogenation: The hydroxymethyl group can be converted to a halomethyl group using standard reagents. Thionyl chloride (SOCl₂) is typically used to produce the corresponding chloride, 7-(Chloromethyl)-2,3-dimethyl-2H-indazole , while phosphorus tribromide (PBr₃) would yield the bromide, 7-(Bromomethyl)-2,3-dimethyl-2H-indazole .

Tosylation: To create a good leaving group for subsequent nucleophilic substitution reactions, the alcohol can be converted to a tosylate. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields (2,3-Dimethyl-2H-indazol-7-yl)methyl tosylate . researchgate.net

Azide (B81097) Formation: The tosylate or the corresponding halide can be readily displaced by nucleophiles. For instance, reaction with sodium azide (NaN₃) would produce 7-(Azidomethyl)-2,3-dimethyl-2H-indazole . This transformation is a common strategy for introducing a nitrogen-containing functional group. nih.gov

Table 2: Summary of Functional Group Transformations at the Methanol Moiety

Reaction Type Reagent(s) Product Functional Group
Mild Oxidation PCC, DMP, or PDC Aldehyde (-CHO)
Strong Oxidation KMnO₄ or CrO₃/H₂SO₄ Carboxylic Acid (-COOH)
Esterification R'COCl / Pyridine Ester (-CH₂OC(O)R')
Etherification 1. NaH; 2. R'Br Ether (-CH₂OR')
Chlorination SOCl₂ Chloride (-CH₂Cl)
Tosylation TsCl / Pyridine Tosylate (-CH₂OTs)

Mechanistic Investigations of Reaction Pathways Involving this compound

Detailed kinetic and thermodynamic studies specifically focused on this compound are not extensively documented in publicly available research. However, the reactivity of this compound can be inferred from the general principles of organic chemistry and the known behavior of the indazole scaffold and the hydroxymethyl functional group.

Transformations of the hydroxymethyl group, such as oxidation, esterification, or etherification, are governed by both kinetic and thermodynamic factors. For instance, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a thermodynamically favorable process. The specific outcome of such a reaction would be under kinetic control, depending on the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents would favor the formation of the aldehyde, while stronger agents would lead to the carboxylic acid.

A hypothetical kinetic study on the oxidation of this compound could be designed to determine the reaction order with respect to the substrate and the oxidizing agent. By varying the initial concentrations of the reactants and measuring the initial reaction rates, a rate law could be established.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

Experiment Initial Concentration of this compound (M) Initial Concentration of Oxidant (M) Initial Rate (M/s)
1 0.10 0.10 2.0 x 10⁻⁵
2 0.20 0.10 4.0 x 10⁻⁵
3 0.10 0.20 4.0 x 10⁻⁵

This hypothetical data suggests that the reaction is first-order with respect to both this compound and the oxidant.

Tautomerism is a critical aspect of indazole chemistry, with the molecule typically existing in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govchemicalbook.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govchemicalbook.comresearchgate.netacs.org However, in this compound, the presence of the methyl group at the N2 position "locks" the molecule into the 2H-indazole tautomeric form.

This fixed tautomeric state has profound implications for the compound's reactivity. Reactions that might proceed through a 1H-tautomer are not possible. The electronic properties of the 2H-indazole ring differ from the 1H-tautomer, which can influence the regioselectivity of electrophilic substitution reactions on the benzene ring. nih.gov The lone pair of electrons on the N1 atom is part of the aromatic π-system, while the lone pair on the N2 atom is more available, although sterically hindered by the adjacent methyl group. This structural feature makes this compound a valuable substrate for studying the specific reactivity of N2-substituted indazoles. nih.gov

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is highly dependent on the chemical environment. chemicalbook.comresearchgate.net

Acidic Conditions: In strongly acidic media, the hydroxymethyl group can be protonated, forming a good leaving group (water) and generating a carbocation. This intermediate can then undergo further reactions, such as nucleophilic attack or rearrangement. While the indazole ring is generally stable in acid, prolonged exposure to harsh conditions can lead to degradation.

Basic Conditions: The compound is relatively stable in basic conditions. A strong base can deprotonate the hydroxyl group to form an alkoxide, which is a more potent nucleophile and can participate in reactions like Williamson ether synthesis.

Oxidative Environments: The primary alcohol of the hydroxymethyl group is susceptible to oxidation. chemicalbook.comresearchgate.net Mild oxidizing agents can convert it to the corresponding aldehyde, (2,3-dimethyl-2H-indazole-7-carbaldehyde), while stronger oxidizing agents can yield the carboxylic acid, (2,3-dimethyl-2H-indazole-7-carboxylic acid).

Photolytic Conditions: Indazole derivatives can undergo photochemical transformations. nih.gov For instance, N2-derivatized indazoles have been shown to rearrange to benzimidazoles upon UVB or UVA irradiation. nih.gov The absorption of UV light can lead to electronic excitation and subsequent chemical reactions, potentially leading to degradation or rearrangement of this compound.

Table 2: Summary of Stability and Potential Degradation Pathways

Chemical Environment Stability Potential Degradation/Transformation Products
Strong Acid Moderate Carbocation intermediates, rearrangement products
Strong Base High Alkoxide formation
Oxidizing Agents Low to Moderate (2,3-dimethyl-2H-indazole-7-carbaldehyde), (2,3-dimethyl-2H-indazole-7-carboxylic acid)

Compound Names Mentioned in the Article

Table 3: List of Chemical Compounds

Compound Name
This compound
1H-Indazole
2H-Indazole
(2,3-dimethyl-2H-indazole-7-carbaldehyde)

Advanced Structural Characterization and Elucidation in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural assignment of indazole derivatives. The differentiation between N-1 and N-2 substituted isomers, a common challenge in indazole synthesis, is readily achieved through meticulous analysis of NMR spectra. The electronic environment of the nuclei within "(2,3-Dimethyl-2H-indazol-7-yl)methanol" gives rise to a unique spectral fingerprint, allowing for a detailed mapping of its molecular framework.

The ¹H NMR spectrum of an indazole derivative provides crucial information regarding the number and connectivity of protons in the molecule. For a compound like "this compound," distinct signals are expected for the aromatic protons on the indazole core, the methyl groups, and the methanol (B129727) substituent. The chemical shifts (δ) of the aromatic protons are influenced by the substitution pattern on the bicyclic ring system. In 2H-indazole derivatives, the proton at the 3-position typically appears as a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in "this compound" will resonate at a specific chemical shift, with the positions of the methyl, methanol, and aromatic carbons being clearly distinguishable. The chemical shift of the carbon atoms in the indazole ring is particularly diagnostic for confirming the substitution pattern.

To illustrate the expected NMR data for "this compound," a representative dataset based on closely related 2,3-dimethyl-2H-indazolyl derivatives is presented below.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C3-CH₃~2.5~12
N2-CH₃~4.0~38
C7-CH₂OH~4.8~60
C7-CH₂OH Variable-
H-4~7.5 (d)~121
H-5~7.0 (t)~120
H-6~7.3 (d)~128
C3-~145
C3a-~123
C7-~135
C7a-~149

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'd' denotes a doublet and 't' denotes a triplet.

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for definitively establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For "this compound," COSY would confirm the connectivity of the aromatic protons on the benzene moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the C7-methylene protons would show a correlation with the C7-methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of a molecule. In the case of "this compound," NOESY could reveal through-space interactions between the N2-methyl group and the C3-methyl group, as well as with the aromatic proton at the H-4 position.

For molecules with conformational flexibility, such as restricted rotation around single bonds, dynamic NMR (DNMR) studies can provide valuable information about the energy barriers between different conformers. While significant conformational barriers are not anticipated for the primary structure of "this compound" at room temperature, DNMR could be employed to study the rotational dynamics of the methanol group at very low temperatures, should such an investigation be warranted.

X-ray Crystallography for Solid-State Structure Determination

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For "this compound," the hydroxyl group of the methanol substituent is capable of acting as both a hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure would feature a network of intermolecular hydrogen bonds, potentially linking molecules into chains or more complex three-dimensional arrays. The indazole ring system, being aromatic, could also participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure. The nature and geometry of these interactions are crucial for understanding the physical properties of the solid material.

A representative table of crystallographic data for a related dimethyl-indazole derivative is provided below to illustrate the type of information obtained from an X-ray diffraction study.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~12.1
β (°)~105
Volume (ų)~1000
Z4
Density (calculated) (g/cm³)~1.17
Hydrogen BondsO-H···N

The specific molecule "this compound" is achiral. However, if chiral centers were introduced into the molecule, for instance, by modification of the methanol substituent, X-ray crystallography would be the definitive method for determining the absolute configuration of the resulting enantiomers. By using anomalous dispersion effects, typically with a suitable heavy atom present in the structure or by using specific wavelengths of X-rays, the absolute arrangement of atoms in space can be unambiguously established.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in modern chemical research, providing highly accurate mass measurements that allow for the determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to several decimal places. This precision is crucial for distinguishing between compounds that may have the same nominal mass but differ in their elemental formulas.

For the structural verification of this compound, HRMS is employed to confirm its molecular formula, C₁₀H₁₂N₂O. The technique relies on the fact that the mass of each element is not an integer but a precise value based on its isotopic composition. The theoretical or calculated exact mass of the protonated molecule, [M+H]⁺, is determined by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

An experimentally measured m/z value that closely matches the calculated exact mass, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. This high degree of accuracy significantly enhances the confidence in the identification of the target compound, distinguishing it from potential isomeric structures or impurities.

Below is a data table illustrating the theoretical exact mass calculation for the protonated form of this compound.

ParameterValue
Molecular Formula C₁₀H₁₂N₂O
Ionization Mode Electrospray Ionization (ESI)
Adduct [M+H]⁺
Calculated Exact Mass 177.10224 u
Nominal Mass 176 u

Note: The calculated exact mass is a theoretical value. Experimental values obtained from HRMS analysis would be expected to be in very close agreement, with any deviation reported in ppm.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. These techniques are complementary and are used to identify the functional groups present in a molecule and to obtain a unique "molecular fingerprint" that can be used for identification purposes.

For this compound, the key functional groups include the hydroxyl (-OH) group, the aromatic indazole ring system, and the methyl (-CH₃) groups. Each of these will give rise to characteristic absorption or scattering bands in the IR and Raman spectra.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to transitions between vibrational energy levels. The characteristic IR absorption bands expected for this compound are detailed in the table below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H stretchHydroxyl (-OH)
3100 - 3000C-H stretchAromatic (indazole ring)
2975 - 2850C-H stretchMethyl (-CH₃)
1625 - 1580C=N stretchIndazole ring
1500 - 1400C=C stretchAromatic (indazole ring)
1260 - 1000C-O stretchPrimary alcohol

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. While many of the vibrational modes are active in both IR and Raman, the intensities of the bands can differ significantly. For instance, non-polar bonds with symmetric vibrations, such as the C=C bonds in the aromatic ring, often produce strong signals in Raman spectra. The Raman spectrum of this compound would be expected to show prominent peaks corresponding to the stretching vibrations of the indazole ring system, providing complementary information to the IR spectrum. The combination of IR and Raman data allows for a more complete picture of the molecule's vibrational properties and a more confident structural assignment.

Computational and Theoretical Chemistry Investigations of 2,3 Dimethyl 2h Indazol 7 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties from first principles. For the indazole scaffold, these calculations are crucial for understanding its electronic characteristics and predicting its behavior in various chemical environments.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like (2,3-Dimethyl-2H-indazol-7-yl)methanol to determine their geometric and electronic properties. DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors. nih.gov

Commonly used functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), have proven effective for studying indazole derivatives. nih.govnih.gov These calculations provide insights into the molecule's stability, the distribution of electron density, and the energies of its molecular orbitals. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity. nih.gov While specific DFT studies focused solely on this compound are not extensively detailed in publicly available literature, the methodologies are well-established from research on analogous indazole systems. nih.gov

Table 1: Common DFT Methodologies for Indazole Derivatives

Parameter Computational Method Purpose Reference
Geometry Optimization DFT (e.g., B3LYP/6-311+G level) To find the most stable 3D structure. nih.gov
Electronic Properties DFT To calculate HOMO-LUMO energies and map the electrostatic potential. nih.gov

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. The Gauge-Invariant Atomic Orbital (GIAO) method, often used within a DFT framework, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

Studies on related indazole compounds have shown that DFT calculations, specifically at levels like B3LYP/6-311++G(d,p), can provide a sound basis for experimental NMR observations. nih.gov These calculations can predict the ¹H and ¹³C chemical shifts for each atom in this compound. Comparing these predicted values with experimental spectra helps in the definitive assignment of signals. For example, calculations on similar structures have been used to differentiate between isomers by highlighting significant differences in the chemical shifts of key atoms, such as the carbon and nitrogen atoms within the indazole ring. nih.gov

In addition to NMR data, DFT can also be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra can help assign experimental vibrational bands to specific molecular motions, such as the stretching of the O-H group in the methanol (B129727) moiety or the various C-H and C=C vibrations within the aromatic structure.

Table 2: Theoretical Prediction of Spectroscopic Data

Spectroscopy Type Computational Method Predicted Parameters Reference
NMR DFT with GIAO ¹H and ¹³C Chemical Shifts (δ in ppm) nih.gov

The frontier molecular orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The spatial distribution and energy of these orbitals in this compound can be determined using DFT.

Analysis of the HOMO and LUMO distributions would indicate the likely sites for electrophilic and nucleophilic attack. For indazole derivatives, the electron density is often distributed across the bicyclic ring system. Reactivity indices, such as the Fukui functions, can also be derived from DFT calculations to provide a more quantitative measure of the reactivity at different atomic sites within the molecule. These analyses are crucial for predicting how this compound might interact with other reagents. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound—specifically the C-C and C-O bonds of the hydroxymethyl group at the 7-position—means the molecule can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This is achieved by mapping the potential energy surface (PES) as a function of the molecule's internal coordinates, such as torsion angles. A PES is a mathematical landscape that relates the energy of a molecule to its geometry. chemrxiv.org By systematically rotating the key bonds and calculating the energy at each step using quantum chemical methods, a conformational PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for converting between them. Understanding the preferred conformation is essential as the molecule's shape influences its physical properties and its ability to interact with other molecules. chemrxiv.org While a specific PES for this compound is not documented in the searched literature, the methodology has been successfully applied to other molecules with similar functional groups, such as methanol itself. chemrxiv.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend the study of single molecules to their behavior over time and in complex environments.

Molecular Dynamics (MD) is a simulation technique used to study the physical movements of atoms and molecules over time. While quantum calculations provide a static picture of a molecule, MD simulations offer a dynamic view of its behavior.

For this compound, MD simulations would be highly applicable for studying its interactions with solvent molecules or with a biological target, such as a protein receptor. In such a simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom would be calculated using a force field. Newton's equations of motion are then used to predict the positions and velocities of the atoms at a later time.

These simulations can reveal how the molecule moves, flexes, and interacts with its surroundings, providing insights into processes like solvation, binding, and diffusion. Although specific MD studies involving this compound have not been identified in the reviewed literature, the technique is a standard tool for exploring the dynamic behavior of organic molecules.

Ligand-Based and Structure-Based Computational Design Approaches (Excluding Clinical Outcomes)

Ligand-based and structure-based design are pivotal strategies in modern drug discovery. Ligand-based methods leverage the knowledge of molecules known to interact with a target to build pharmacophore models, while structure-based approaches utilize the three-dimensional structure of the biological target to design complementary ligands. nih.govhanyang.ac.kr

For many indazole derivatives, these computational techniques have been instrumental. For instance, the rational design of inhibitors for targets like the FMS-like tyrosine kinase 3 (FLT3) has utilized the indazole moiety as a key "hinge-binding" fragment that interacts with the ATP-binding pocket of the kinase. nih.govhanyang.ac.kr These studies often involve creating a library of derivatives to establish structure-activity relationships (SAR).

However, a direct application of these design principles to this compound is not documented. There are no published studies detailing its use in developing pharmacophore models or in molecular docking simulations as a primary ligand. While it may be used as a synthetic intermediate for more complex molecules, the computational design process focusing on the specific properties and interactions of this compound itself is absent from the literature.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides profound insights into the feasibility and pathways of chemical reactions by calculating the energies of reactants, products, and transition states. Such studies are crucial for optimizing synthetic routes and understanding reaction kinetics.

Research has been conducted on the reaction mechanisms of related, yet distinct, indazole compounds. For example, theoretical calculations using Density Functional Theory (DFT) have been employed to study the addition of formaldehyde (B43269) to unsubstituted NH-indazoles. nih.gov These studies elucidate the reaction pathways and the stability of various isomers. Similarly, computational methods have been used to analyze the structural and spectroscopic properties of other complex indazole derivatives.

Nevertheless, specific theoretical investigations into the reaction mechanisms involving this compound are not found in the current body of scientific literature. There are no published calculations of transition states for reactions such as its synthesis, oxidation, or other functional group interconversions. The lack of such studies means that the mechanistic details of its formation and reactivity remain to be theoretically explored and validated.

Mechanistic Studies of Molecular Interactions in Research Non Clinical

In Vitro Binding Studies with Biomolecular Targets (e.g., Proteins, Nucleic Acids)

In the realm of fundamental biochemical research, understanding the direct physical interactions between a small molecule and its biological target is paramount. In vitro binding studies for indazole derivatives are crucial in elucidating these interactions in a controlled, cell-free environment.

Receptor Binding Assays (Purely Academic, Mechanistic)

Receptor binding assays are performed to determine the affinity and specificity of a compound for a particular receptor. While specific binding data for (2,3-Dimethyl-2H-indazol-7-yl)methanol is not extensively detailed in public literature, the broader class of indazole derivatives has been investigated for their interaction with various receptors. For instance, certain indazole analogs have been explored for their binding to neurotrophic receptor tyrosine kinases (Trks). nih.gov These studies are foundational in understanding the initial molecular recognition events that could theoretically trigger a biological response.

Enzyme Inhibition Kinetics (Purely Academic, Mechanistic)

The study of enzyme inhibition kinetics provides insights into how a compound may interfere with enzyme function. Research into indazole derivatives has demonstrated their potential to act as enzyme inhibitors. For example, a series of 3-vinylindazole derivatives were shown to inhibit Trk kinases with IC50 values in the low nanomolar range. nih.gov Although not specifying this compound itself, this highlights the capacity of the indazole core to be part of molecules that can fit into and block the active sites of enzymes.

Structure-Activity Relationship (SAR) Studies for Indazole Derivatives in Model Systems

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry research, aiming to understand how the chemical structure of a molecule relates to its biological activity. For indazole derivatives, these studies have been instrumental in optimizing their properties for research purposes.

Positional Scanning and Substituent Effects on Molecular Interaction

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. SAR studies have shown that modifications at various positions can dramatically alter a compound's interaction with its target. For example, in a series of 3-vinylindazole derivatives, the substituents on the vinyl group and the indazole ring were systematically varied to determine their effect on Trk kinase inhibition. nih.gov Similarly, for other indazole-containing compounds, substitutions at different positions have been shown to influence their inhibitory activity against targets like soluble guanylate cyclase (sGC). nih.gov

Interactive Table: SAR of Indazole Derivatives

Position of SubstitutionEffect on ActivityExample Target
N1Can significantly influence potency and selectivity.Various kinases
C3Often a key point for interaction with the target; modifications can drastically alter binding affinity.Trk kinases, sGC
C5, C6Substitutions can modulate physicochemical properties and secondary interactions.Various receptors

Role of the (Indazolyl)methanol Moiety in Molecular Recognition

The (indazolyl)methanol group, which consists of a hydroxymethyl group (-CH2OH) attached to the indazole core, can play a critical role in molecular recognition. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the binding site of a protein. For instance, in the development of sGC stimulators, the presence of a hydroxymethyl group on a heterocyclic ring attached to the indazole core was found to be an effective substituent. nih.gov This suggests that the hydroxymethyl group of the (indazolyl)methanol moiety can be crucial for anchoring the molecule within its binding pocket.

Biochemical Pathway Modulation Research (In Vitro, Mechanistic)

Beyond direct binding to a single target, researchers also investigate how compounds can modulate entire biochemical pathways in vitro. Indazole derivatives have been studied for their effects on various signaling cascades. For example, YC-1, an indazole derivative, has been shown to have an inhibitory effect on hypoxia-inducible factor-1 (HIF-1). nih.gov This demonstrates that compounds containing the indazole scaffold can influence complex cellular processes by acting on key regulatory proteins within a pathway.

Investigations into Molecular Pathways in Cell-Free Systems

There is currently no published research detailing the investigation of this compound in cell-free systems. Such studies, which are crucial for elucidating the direct molecular interactions of a compound with isolated biological components like enzymes or receptors, have not been reported for this specific molecule. Consequently, no data tables on its enzymatic inhibition, receptor binding affinities, or other cell-free assay results can be provided.

Exploration of Intracellular Targets via Probe Molecules (Excluding Cellular Responses or Toxicity)

The use of this compound as a molecular probe to identify and characterize intracellular targets has not been described in the scientific literature. Research in this area would typically involve modifying the molecule to incorporate reporter tags or using it in competitive binding assays to identify its protein or nucleic acid partners within a cell, independent of observing a cellular response. As no such studies have been published, there is no data to present on its target engagement, binding kinetics, or localization within subcellular compartments.

While the broader class of indazole derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, the specific compound this compound remains largely uncharacterized in the context of its molecular mechanisms of action. Future research will be necessary to uncover its potential roles and interactions at the molecular level.

Applications of 2,3 Dimethyl 2h Indazol 7 Yl Methanol As a Synthetic Precursor

Utilization as a Building Block in Complex Molecule Synthesis

The primary application of (2,3-Dimethyl-2H-indazol-7-yl)methanol is as a foundational building block in the multi-step synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The indazole nucleus is a core component of numerous compounds investigated for various therapeutic activities. nih.govpnrjournal.com

The hydroxymethyl (-CH₂OH) group at the 7-position is the key to its utility, serving as a versatile site for a variety of chemical transformations. This allows chemists to introduce new functional groups and extend the molecular structure. For example, the synthesis of advanced molecules often begins with the modification of this alcohol group.

Key Transformations and Subsequent Applications:

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid. These transformations create new reactive sites for forming carbon-carbon or carbon-nitrogen bonds, essential for building larger molecular frameworks.

Conversion to Amines: The hydroxymethyl group can be converted into an amino group, often via an intermediate halide or sulfonate. This is particularly relevant for synthesizing molecules like Pazopanib, a potent kinase inhibitor used in cancer therapy, which features a (2,3-dimethyl-2H-indazol-6-yl)methylamino moiety. semanticscholar.org Although the substitution pattern is different, the synthetic principle of using a methylamino linker attached to the indazole core is a key strategy.

Coupling Reactions: The indazole ring itself can be further functionalized, but the hydroxymethyl group provides a convenient anchor point for attaching other molecular fragments through ether or ester linkages, or after conversion to other functional groups.

Table 1: Key Synthetic Transformations of the Hydroxymethyl Group

Starting MaterialReagent(s)Product Functional GroupSignificance in Complex Synthesis
This compoundMild Oxidizing Agent (e.g., PCC, DMP)Aldehyde (-CHO)Precursor for reductive amination, Wittig reactions, and additions of organometallic reagents.
This compoundStrong Oxidizing Agent (e.g., KMnO₄, CrO₃)Carboxylic Acid (-COOH)Enables formation of amides and esters, key linkages in many pharmaceutical compounds.
This compoundSOCl₂ or PBr₃, then an amine sourceAmine (-CH₂NRR')Introduces a basic nitrogen center, crucial for creating linkers to other heterocyclic systems in drug candidates. semanticscholar.org

Scaffold for Combinatorial Chemistry Libraries (Research-Scale)

In drug discovery and chemical biology, researchers often synthesize large collections of related compounds, known as combinatorial libraries, to screen for biological activity. The this compound molecule is an excellent scaffold for generating such libraries on a research scale.

A scaffold is a core molecular structure upon which various substituents are attached. The indazole ring provides a rigid and well-defined three-dimensional core. The hydroxymethyl group at the 7-position acts as an attachment point for diversification. By reacting the alcohol with a wide array of building blocks (e.g., carboxylic acids to form a library of esters, or isocyanates to form carbamates), a large number of distinct compounds can be rapidly synthesized. researchgate.net

For example, a research program might aim to explore the structure-activity relationship (SAR) of a particular class of indazole-based compounds. Using this compound as the starting scaffold, chemists can create a library where the R-group is systematically varied, as shown in the generalized reaction below.

Generalized Library Synthesis: (2,3-Dimethyl-2H-indazol-7-yl)-CH₂OH + [Diverse Reagents] → (2,3-Dimethyl-2H-indazol-7-yl)-CH₂-O-R

This approach allows for the efficient exploration of how different chemical groups attached to the indazole core influence the molecule's properties, such as its ability to bind to a specific protein target. The synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides demonstrates the successful application of the indazole scaffold in generating compound libraries for drug discovery. researchgate.net

Precursor for Advanced Materials (If Applicable, e.g., Ligands in Coordination Chemistry, Polymer Synthesis)

While the primary application of this compound is in the synthesis of bioactive molecules, its structural features suggest potential, albeit less explored, use as a precursor for advanced materials.

Specifically, in the field of coordination chemistry, nitrogen-containing heterocyclic compounds are widely used as ligands that can bind to metal ions to form metal complexes. mdpi.com These complexes have applications in catalysis, materials science, and diagnostics. The indazole ring in this compound contains nitrogen atoms with lone pairs of electrons that could coordinate to a metal center.

The hydroxymethyl group could also participate in coordination or be modified to introduce other donor atoms, potentially creating a bidentate or tridentate ligand. Such ligands can be used to synthesize discrete coordination complexes with specific geometries and electronic properties. While specific examples utilizing this compound as a ligand precursor are not widely reported, the fundamental structure is analogous to other pyrazole (B372694) and indazole-based ligands that have been successfully used to create transition metal complexes. mdpi.com There is currently no significant evidence to suggest its use as a precursor in polymer synthesis.

Future Research Directions in 2,3 Dimethyl 2h Indazol 7 Yl Methanol and Indazole Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods for indazole synthesis exist, the future necessitates the development of more efficient, atom-economical, and environmentally benign methodologies. ingentaconnect.combenthamdirect.com Green chemistry approaches are becoming increasingly vital in chemical synthesis. researchgate.net

Future research should prioritize:

C-H Activation/Functionalization: Direct C-H bond activation is a powerful strategy for streamlining the synthesis of complex molecules by avoiding pre-functionalized starting materials. researchgate.net Transition-metal-catalyzed C-H functionalization, using catalysts based on rhodium, cobalt, or palladium, can enable the direct introduction of substituents onto the indazole core. rsc.orgnih.govnih.gov Research into the late-stage C-H functionalization of the benzene (B151609) ring portion of the (2,3-Dimethyl-2H-indazol-7-yl)methanol scaffold would allow for the rapid generation of diverse analogs. researchgate.net

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to traditional batch processes. Developing flow-based syntheses for this compound could enable more efficient and safer production, particularly for multi-step sequences.

Biocatalysis: The use of enzymes for synthetic transformations offers high selectivity under mild conditions. Future efforts could explore engineered enzymes for the asymmetric synthesis of chiral indazole derivatives or for regioselective functionalization, reducing the reliance on protecting groups and harsh reagents.

Novel Catalytic Systems: Exploring earth-abundant metal catalysts (e.g., copper, iron) and non-metal catalysts can lead to more sustainable and cost-effective synthetic routes. organic-chemistry.org For instance, copper-catalyzed one-pot, three-component reactions have shown promise for synthesizing 2H-indazoles. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Indazole Scaffolds

Synthetic Strategy Advantages Future Research Focus
Traditional Cyclization Well-established, reliable for specific substrates. Improving regioselectivity, reducing waste, milder conditions.
Transition-Metal C-H Activation High atom economy, late-stage functionalization. rsc.org Expanding substrate scope, using earth-abundant metals. nih.gov
Flow Chemistry Enhanced safety, scalability, precise control. Integration of multi-step syntheses, catalyst immobilization.

| Green Chemistry Methods | Use of sustainable solvents (e.g., PEG), natural catalysts. researchgate.netorganic-chemistry.org | Broader applicability, improved efficiency and yields. |

Exploration of New Reactivity Profiles and Transformations

Understanding and expanding the reactivity of this compound is crucial for creating novel derivatives. The interplay between the indazole ring and the hydroxymethyl group offers multiple sites for chemical modification.

Key areas for future exploration include:

Functionalization of the Hydroxymethyl Group: While oxidation to an aldehyde or carboxylic acid and reduction to a methyl group are known transformations , future work could explore its use as a handle for more complex conjugations, such as esterification or etherification with bioactive molecules or polymer chains.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening of the pyrazole (B372694) portion or skeletal rearrangements could lead to entirely new heterocyclic systems with unique properties.

Directed Metalation: Using the existing substituents (methyl, hydroxymethyl) to direct ortho-lithiation or other metalation reactions on the benzene ring would provide a powerful tool for regioselective functionalization at positions C-4, C-5, or C-6.

Photocatalysis and Electrochemistry: These modern synthetic tools can enable unique transformations under mild conditions. Applying photocatalysis or electrochemistry to this compound could unlock novel C-H functionalization or cross-coupling pathways that are inaccessible through traditional thermal methods. researchgate.net

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. While standard techniques like NMR and Mass Spectrometry are routine nih.gov, advanced methods can provide deeper insights.

Future directions should include:

Advanced NMR Techniques: Two-dimensional NMR experiments, such as NOESY, can confirm spatial relationships and regiochemistry, which is critical for verifying the N-2 substitution pattern. mdpi.com Solid-state NMR could be used to study the structure and dynamics of crystalline forms or material composites.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties, elucidate reaction mechanisms, and understand regioselectivity. nih.govresearchgate.net For example, DFT could model transition states to explain the selectivity of C-H functionalization reactions or predict the electronic absorption and emission spectra for materials science applications. nih.gov

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives provides definitive proof of their three-dimensional structure, which is invaluable for computational modeling and structure-activity relationship studies. acs.org

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of indazole derivatives, which is crucial for applications in photochemistry and optoelectronics.

Design of Next-Generation Indazole Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological systems. The indazole scaffold is an excellent starting point for designing such probes due to its prevalence in bioactive molecules. nih.govnih.gov

Future research in this area could focus on:

Fluorescent Probes: The hydroxymethyl group of this compound can be derivatized to attach fluorophores. Alternatively, the intrinsic fluorescence of the indazole core could be modulated by functional group transformations, creating "turn-on" or "turn-off" sensors for specific analytes or environmental changes. nih.gov

Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides, diazirines) onto the indazole scaffold would allow for the creation of photoaffinity labels. These probes can be used to covalently label and identify the biological targets of indazole-based drugs.

Bifunctional Probes: Designing molecules that incorporate the indazole scaffold, a reactive group for target binding, and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry) would facilitate the isolation and identification of protein targets.

Table 2: Strategies for Developing Indazole-Based Chemical Probes

Probe Type Design Strategy Potential Application
Fluorescent Sensor Conjugate indazole to a fluorophore or modify the core to respond to analytes. nih.gov Detection of metal ions, pH, or specific biomolecules in living cells. seoultech.ac.krunigoa.ac.in
Photoaffinity Label Introduce a photoreactive group (e.g., diazirine) onto the scaffold. Covalent labeling and identification of protein binding partners.

| Bifunctional Probe | Incorporate a reactive warhead and a reporter tag (e.g., biotin). | Target identification and validation via pull-down assays. |

Potential in Interdisciplinary Research Beyond Medicinal Chemistry

While the primary focus of indazole chemistry has been on medicinal applications, the unique electronic and structural features of these heterocycles make them attractive for other fields.

Promising interdisciplinary research avenues include:

Catalysis: Indazole derivatives can act as ligands for transition metals, creating novel catalysts. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and modifications to the scaffold can be used to tune the steric and electronic properties of the resulting catalyst. acs.org this compound could be elaborated into phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for applications in cross-coupling or asymmetric catalysis.

Sensing: The ability of the indazole nitrogen atoms to coordinate with metal ions makes them suitable candidates for chemosensors. seoultech.ac.kr By incorporating chromogenic or fluorogenic moieties, derivatives of this compound could be developed as selective colorimetric or fluorescent sensors for detecting environmentally or biologically important ions like Cu²⁺. seoultech.ac.kr

Materials Science: The rigid, aromatic structure of the indazole ring is a useful building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The photophysical properties, such as absorption and emission wavelengths, can be tuned through chemical modification of the indazole core. ingentaconnect.com

Q & A

Q. What are the critical steps for synthesizing (2,3-Dimethyl-2H-indazol-7-yl)methanol with high purity?

  • Methodological Answer : A robust synthesis protocol involves multi-step functionalization of the indazole core. For example, alkylation at the 2- and 3-positions can be achieved using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent oxidation of the 7-methyl group to a hydroxymethyl moiety requires controlled reaction conditions (e.g., SeO₂ in dioxane/water) to avoid over-oxidation. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol yields >95% purity. Monitor intermediates using TLC and confirm final structure via 1H^1H-NMR (e.g., δ 4.65 ppm for -CH₂OH) and LC-MS .

Q. How can I confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Analysis : Key 1H^1H-NMR signals include aromatic protons (δ 7.2–8.1 ppm for indazole), methyl groups (δ 2.5–2.7 ppm for 2,3-dimethyl), and the hydroxymethyl proton (δ 4.6–4.8 ppm, split due to coupling with adjacent CH₂).
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₀H₁₂N₂O: m/z 176.1).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/water). Use SHELXL for refinement and WinGX/ORTEP for visualization .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The hydroxymethyl group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. For long-term stability, lyophilize and store as a solid. Avoid aqueous buffers with transition metals (e.g., Fe³⁺) to prevent catalytic degradation. Periodically validate stability via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies often arise from differences in crystal packing or hydrate formation. Conduct variable-temperature solubility studies in DMSO, MeOH, and water. Use DSC/TGA to detect polymorphs or solvates. For example, if solubility in MeOH decreases unexpectedly at high concentrations, it may indicate self-association; confirm via dynamic light scattering (DLS) .

Q. What strategies optimize the regioselective functionalization of this compound for SAR studies?

  • Methodological Answer :
  • Protection of -CH₂OH : Use TBSCl or acetyl groups to block the hydroxymethyl moiety during electrophilic substitution.
  • Directed C-H Activation : Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the indazole C5 position, guided by DFT calculations to predict reactivity.
  • Data-Driven Workflow : Compare yields and selectivity under varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF). Validate outcomes via 13C^{13}C-NMR and HRMS .

Q. How do computational models reconcile conflicting biological activity data for analogs of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to identify binding poses. Cross-validate with MD simulations (GROMACS) to assess stability. If experimental IC₅₀ values contradict docking scores, analyze solvent-accessible surface area (SASA) or entropy contributions. For example, a bulky substituent may improve docking scores but reduce bioavailability due to poor solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.